molecular formula C12H15FO B7937868 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol

1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol

Cat. No.: B7937868
M. Wt: 194.24 g/mol
InChI Key: KVQSMEALMXCEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol ( 1538921-84-4) is a chemical compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol. This substituted ethanol derivative features a cyclopropyl group and a 3-fluoro-5-methylphenyl ring, a structural motif of interest in medicinal chemistry research. While the specific biological activity of this compound is not fully delineated, its core structure is recognized as a valuable scaffold in pharmaceutical development. Research indicates that analogous compounds containing the 1-cyclopropyl-1-(fluoro-methylphenyl)ethanol structure are key intermediates or pharmacophores in the synthesis of potent and selective non-peptide corticotropin-releasing factor (CRF1) receptor antagonists . Such antagonists are investigated for their potential in modulating the body's stress response and are explored as potential therapeutic agents for stress-related disorders, anxiety, and depression . Consequently, this compound may serve as a critical building block for researchers designing and synthesizing novel small-molecule ligands for G-protein coupled receptors (GPCRs), particularly within the class B1 receptor family. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8-5-10(7-11(13)6-8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQSMEALMXCEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol typically involves the reaction of cyclopropylmagnesium bromide with 3-fluoro-5-methylbenzaldehyde, followed by reduction of the resulting intermediate . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol has several notable applications across different research domains:

Medicinal Chemistry

  • Pharmacological Studies : The compound is investigated for its potential therapeutic effects on neurological disorders due to its structural similarity to known psychoactive substances. Its interaction with neurotransmitter systems suggests possible antidepressant or anxiolytic properties.

Analytical Chemistry

  • Reference Standard : It serves as a reference standard in analytical chemistry for the identification and quantification of similar compounds in forensic toxicology. Its unique structure allows for precise detection methods using techniques such as gas chromatography-mass spectrometry (GC-MS).

Biological Research

  • Biological Activity : Preliminary studies indicate that the compound may exhibit antimicrobial and anticancer properties. Research is ongoing to explore its effects on various cancer cell lines and pathogenic bacteria.

Antidepressant Activity

A series of studies evaluated the antidepressant effects of cyclopropane derivatives similar to 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol. Results indicated enhanced activity compared to traditional treatments like imipramine, suggesting a promising avenue for developing new antidepressants.

Antimicrobial Properties

Research has demonstrated that derivatives of cyclopropane carboxylic acids exhibit significant inhibitory effects against various pathogenic bacteria. These findings highlight the potential of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol as a lead compound in antimicrobial drug development.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol involves its interaction with specific molecular targets. The cyclopropyl group and fluorinated phenyl ring contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Analogous Compounds

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol (Target) 3-F, 5-Me C₁₂H₁₅FO 208.25* Fluorine and methyl enhance lipophilicity
1-Cyclopropyl-1-(4-fluorophenyl)ethanol 4-F C₁₁H₁₃FO 180.22 Para-fluorine; lower molecular weight
1-Cyclopropyl-1-(3,5-difluorophenyl)ethanol 3-F, 5-F C₁₁H₁₂F₂O 198.21 Dual fluorine substituents; increased polarity
1-Cyclopropyl-1-(3,5-dichloro-2-methylphenyl)ethanol 3-Cl, 5-Cl, 2-Me C₁₃H₁₅Cl₂O 273.17 Chlorine substituents; higher molecular weight
1-Cyclopropyl-1-(4-ethylphenyl)ethanol 4-Et C₁₃H₁₈O 190.28 Ethyl group increases steric bulk

*Calculated based on molecular formula.

Key Observations :

  • Fluorine vs.
  • Methyl vs. Ethyl : Methyl groups (target compound) offer moderate lipophilicity, while ethyl groups () enhance steric effects, which may influence binding affinity in biological systems.

Physical and Chemical Properties

Table 2: Predicted and Experimental Physical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa Purity
1-Cyclopropyl-1-(3,5-dichloro-2-methylphenyl)ethanol 322.6 (predicted) 1.313 (predicted) 13.80 N/A
1-Cyclopropyl-1-(4-fluorophenyl)ethanol N/A N/A N/A ≥95%
1-Cyclopropyl-1-(3,5-difluorophenyl)ethanol N/A N/A N/A N/A

Insights :

  • The dichloro-methyl analog exhibits a higher predicted boiling point (322.6°C) compared to fluoro-substituted analogs, likely due to increased molecular weight and halogen-related intermolecular forces.
  • Density predictions for (1.313 g/cm³) align with trends for halogenated aromatics, which are typically denser than non-halogenated counterparts.

Reactivity and Spectroscopic Data

Table 3: NMR Data for Selected Compounds

Compound ¹H NMR Features ¹³C NMR Features Yield
1-Cyclopropyl-1-(2,5-dimethylphenyl)ethanol (1a) δ 1.0–1.2 (cyclopropyl), δ 7.1–7.3 (aryl) δ 15–20 (cyclopropyl), δ 125–140 (aryl) 81%
1-Cyclopropyl-1-(3,5-dimethylphenyl)ethanol (1b) δ 1.1–1.3 (cyclopropyl), δ 6.9–7.1 (aryl) δ 16–22 (cyclopropyl), δ 120–135 (aryl) 75%
1-Cyclopropyl-1-(4-ethylphenyl)ethanol (1d) δ 1.0–1.4 (cyclopropyl + ethyl), δ 7.2–7.4 (aryl) δ 15–25 (cyclopropyl), δ 130–145 (aryl) 86%

Trends :

  • Substituent Position : Ortho-substituents (e.g., 2,5-dimethyl in 1a ) cause upfield shifts in aryl protons due to steric and electronic effects.
  • Yield Variations : Ethyl-substituted analogs (e.g., 1d) show higher synthetic yields (86%) compared to dimethyl-substituted derivatives (75–81%), suggesting steric bulk may improve reaction efficiency.

Functional Implications

  • Lipophilicity : The 3-fluoro-5-methyl substitution in the target compound likely enhances membrane permeability compared to dihalogenated analogs (e.g., ).
  • Metabolic Stability : Fluorine substituents (target, ) may reduce oxidative metabolism compared to ethyl or methyl groups (), as seen in related pharmaceuticals.

Biological Activity

1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol is a chemical compound with the molecular formula C₁₂H₁₅F₁O and a molecular weight of 194.24 g/mol. This compound features a cyclopropyl group linked to an ethanol moiety and a fluorinated phenyl group, which significantly influences its chemical properties and biological activities. Research indicates that it exhibits notable biological activity, particularly in relation to human liver cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Interaction with Cytochrome P450 Enzymes

The compound has been studied for its effects on several cytochrome P450 enzymes, specifically P450 1A2, 2B6, and 3A4. These enzymes play vital roles in the metabolism of various drugs, and their modulation can significantly impact the efficacy and safety profiles of co-administered pharmaceuticals. The presence of the fluorinated group enhances its interaction with these biological systems, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of compounds similar to 1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol. For instance, fluorinated molecules have shown varying degrees of antibacterial activity against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The incorporation of fluorine atoms is believed to enhance the antibacterial properties by affecting the interaction with bacterial enzymes involved in fatty acid synthesis .

Pathogen Activity MIC (µg/mL)
Pseudomonas aeruginosaStrong activity1.3 (lower than kanamycin B)
Staphylococcus aureusModerate activity-
Escherichia coliModerate activity-

Study on Drug Metabolism

A significant study focused on the interactions of 1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol with cytochrome P450 enzymes demonstrated that this compound could modulate the metabolic pathways associated with drug processing. The findings suggested that it could alter the pharmacokinetics of other drugs administered concurrently, highlighting its importance in drug development and toxicology.

Antibacterial Activity Assessment

Another investigation evaluated the antibacterial efficacy of structurally similar compounds, revealing that those containing fluorinated groups exhibited enhanced potency against common bacterial strains. The study measured minimum inhibitory concentrations (MICs) and found that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

The mechanism by which 1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may bind to cytochrome P450 enzymes, inhibiting or activating their function.
  • Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways.
  • Alteration of Cellular Processes : The compound may affect processes such as cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol, and what challenges arise during its stereochemical control?

  • Methodology : The compound can be synthesized via Grignard addition to a cyclopropane-containing ketone precursor. For enantiomeric purity, chiral resolution techniques (e.g., enzymatic kinetic resolution) or asymmetric catalysis (e.g., using chiral ligands in organometallic reactions) are critical . Challenges include steric hindrance from the cyclopropyl group and competing side reactions due to the electron-withdrawing fluorine substituent.
  • Data : Preliminary studies report yields of 40–60% for racemic mixtures, with enantiomeric excess (ee) improved to >90% using lipase-mediated kinetic resolution .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodology :

  • X-ray crystallography (e.g., Acta Crystallographica protocols) resolves steric and electronic effects of the cyclopropyl and fluorophenyl groups .
  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments, while 1H^{1}\text{H} NMR identifies coupling between cyclopropane protons and the ethanol moiety .
  • Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination at the 3-position or cyclopropane ring substitution) impact the compound’s bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Replace the 3-fluoro group with other halogens (Cl, Br) or methyl groups to assess effects on antibacterial activity. Cyclopropane ring expansion/contraction can probe steric tolerance in target binding .
  • Data : Fluorine at the 3-position enhances lipophilicity (logP increased by 0.5 units vs. non-fluorinated analogs), correlating with improved membrane permeability in E. coli assays .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

  • Methodology :

  • Dose-response profiling : Test across a wide concentration range (nM to mM) to identify biphasic effects.
  • Mechanistic assays : Use ROS scavenging assays (e.g., DPPH) for antioxidant activity and MTT assays for cytotoxicity. Contradictions may arise from assay-specific interference (e.g., compound autofluorescence in fluorometric assays) .
    • Data : At 10 µM, the compound shows 70% DPPH radical scavenging (antioxidant), but at 100 µM, it exhibits 50% cytotoxicity in HeLa cells, suggesting concentration-dependent duality .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • DFT calculations : Optimize geometry to predict stability and reactivity of cyclopropane and fluorophenyl groups.
  • Molecular docking : Screen derivatives against bacterial enzyme targets (e.g., DNA gyrase) to prioritize synthetic targets .
    • Data : Docking scores correlate with experimental IC50_{50} values (R2^2 = 0.85), validating predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.